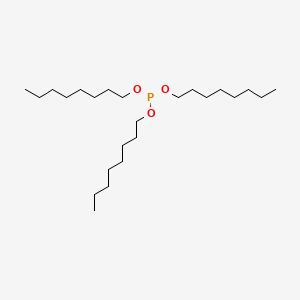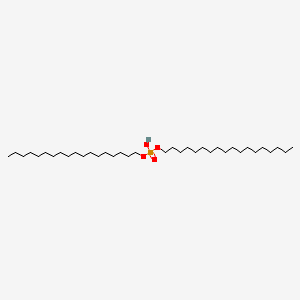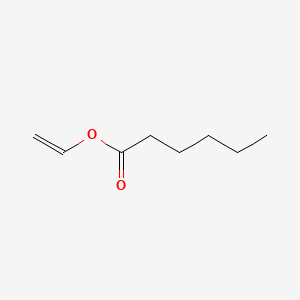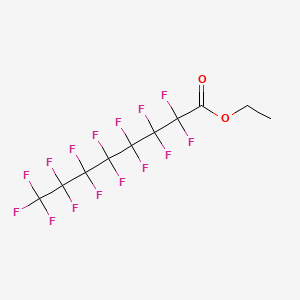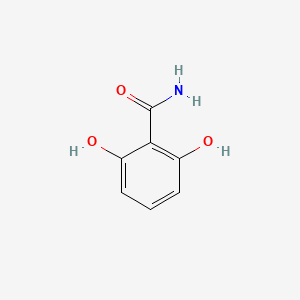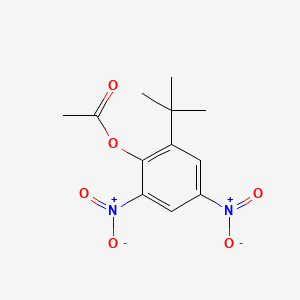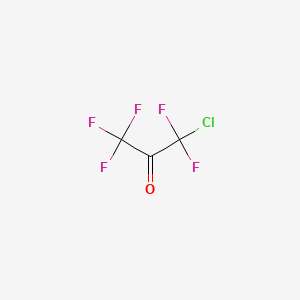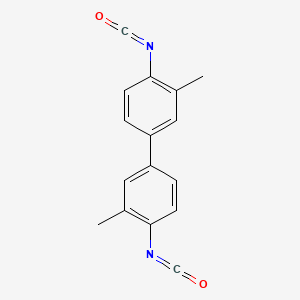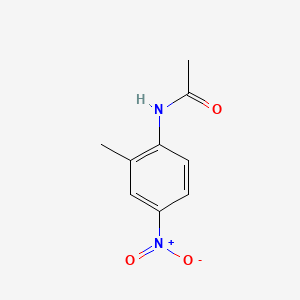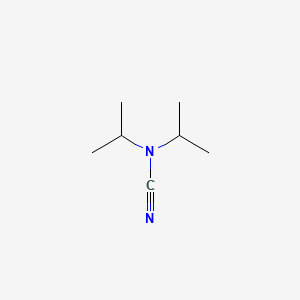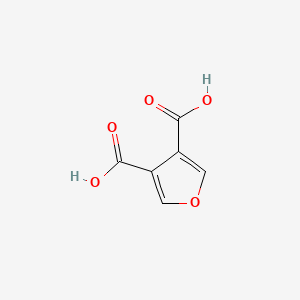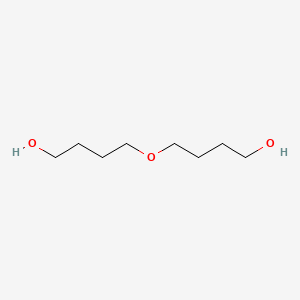
1,1,3,3-Propanetetracarbonitrile
説明
1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-Tetracyanopropane, is a chemical compound with the linear formula (NC)2CHCH2CH(CN)2 . It has a unique structure, containing four nitrile groups attached to a central propane backbone.
Synthesis Analysis
1,1,3,3-Propanetetracarbonitrile has been prepared by the Knoevenagel reaction between formaldehyde and malonitrile in the presence of β-alanine (base) .
Molecular Structure Analysis
The molecular weight of 1,1,3,3-Propanetetracarbonitrile is 144.13 g/mol . Its crystals exhibit an orthorhombic space group, Pbcn (No. 60), with cell parameters reported as: a = 7.158 (2), b = 10.510 (3), c = 9.733 (2)Å .
Chemical Reactions Analysis
1,1,3,3-Propanetetracarbonitrile may be used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3-Propanetetracarbonitrile include a molecular weight of 144.13 g/mol, a topological polar surface area of 95.2 Ų, and a rotatable bond count of 2 . It has a computed XLogP3-AA of -0.1, indicating its lipophilicity .
科学的研究の応用
Genetically Engineered Strains for Chemical Production
Research on genetically engineered strains for the production of 1,3-Propanediol (1,3-PD) from glycerol showcases the potential of biotechnological approaches in synthesizing chemicals that could be structurally or functionally related to "1,1,3,3-Propanetetracarbonitrile". The development of new strains through genetic engineering aims to overcome production bottlenecks such as low productivity and metabolite inhibition, presenting a viable and environmentally friendly alternative to chemical synthesis (Yang et al., 2018).
Molecular Aggregates and High Spin States
The use of 1,3-propanediol in creating molecular aggregates with high ground spin states, such as the Mn36Ni4 'loop-of-loops-and-supertetrahedra' aggregate, highlights the role of specific chemical structures in advancing materials science and magnetic properties research. This particular study demonstrates the potential of propanediol derivatives in constructing complex molecular architectures with unique physical properties (Charalambous et al., 2012).
Biotechnological Production Technologies
Advancements in biotechnological production technologies for 1,3-Propanediol are notable, with applications spanning from polymers to cosmetics and pharmaceuticals. These advancements include various bioprocess cultivation techniques facilitated by both natural and genetically engineered microbes. The move towards biotechnological production reflects a broader trend in seeking sustainable and efficient methods for chemical synthesis, potentially applicable to compounds like "1,1,3,3-Propanetetracarbonitrile" (Kaur et al., 2012).
Superbases from Propane-1,3-Diimines
The exploration of propane-1,3-diimines as building blocks for designing organic superbases presents another facet of chemical research relevant to understanding the broader applications of propanediol derivatives. By anchoring different functional groups to the propane-1,3-diimine scaffold, researchers have achieved high basicity, showcasing the versatility of these compounds in synthetic chemistry (Lo & Ganguly, 2011).
Microbial Production of 1,3-Propanediol
The microbial production of 1,3-Propanediol from renewable resources using microorganisms, such as Klebsiella pneumoniae, is a significant area of research. This production method is especially relevant for the polymer and cosmetic industries, demonstrating the potential for biologically sourced chemicals to replace petrochemicals in various applications. Strategies for improving yields and overcoming fermentation technology limitations are key focuses of this research area (Saxena et al., 2009).
特性
IUPAC Name |
propane-1,1,3,3-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAZGXMVZNHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)C#N)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190448 | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Propanetetracarbonitrile | |
CAS RN |
3695-98-5 | |
| Record name | 1,1,3,3-Tetracyanopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenedimalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



